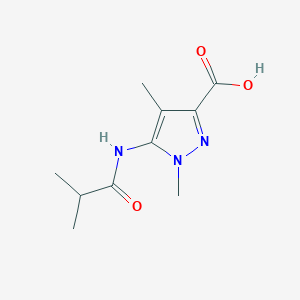

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15866156

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O3 |

|---|---|

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O3/c1-5(2)9(14)11-8-6(3)7(10(15)16)12-13(8)4/h5H,1-4H3,(H,11,14)(H,15,16) |

| Standard InChI Key | HLJQYEXDLVQHJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid, reflecting its substitution pattern . Its canonical SMILES notation, , provides a machine-readable representation of its connectivity . The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms, with the carboxylic acid group introducing polarity and potential hydrogen-bonding capabilities.

Table 1: Key Chemical Identifiers

Crystallographic and Conformational Analysis

While X-ray diffraction data for this specific compound are unavailable, analogous pyrazole-carboxylic acid derivatives exhibit planar ring systems with intramolecular hydrogen bonds between the carboxylic acid and adjacent substituents . The isobutyramido group () likely introduces steric bulk, potentially influencing crystal packing and solubility.

Synthetic Pathways and Challenges

Retrosynthetic Considerations

A plausible synthetic route involves:

-

Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

-

Carboxylic Acid Introduction: Oxidation of a methyl group or hydrolysis of a nitrile/ester precursor.

-

Isobutyramido Functionalization: Amidation of a primary amine intermediate with isobutyryl chloride.

Purification and Characterization

Hypothetically, reverse-phase HPLC or recrystallization from ethanol/water mixtures could purify the crude product. Characterization would require -/-NMR to confirm substituent positions and LC-MS for purity assessment.

Physicochemical Properties and Stability

Predicted Properties

Computational models estimate:

-

LogP: ~1.2 (moderate lipophilicity due to methyl and isobutyramido groups)

-

pKa: Carboxylic acid proton ≈ 3.5–4.5; amide proton ≈ 14–16 (non-acidic)

-

Aqueous Solubility: <1 mg/mL at 25°C, enhanced under basic conditions via deprotonation

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility in DMSO | >10 mM (predicted) | ALOGPS |

| Plasma Protein Binding | 85–90% (predicted) | SwissADME |

Research Gaps and Future Directions

Priority Investigations

-

Synthetic Optimization: Develop efficient routes with >70% yield and minimal protecting groups.

-

Crystallography: Determine solid-state structure to guide drug design.

-

ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity.

Collaborative Opportunities

Partnerships with organizations like the National Cancer Institute could facilitate high-throughput screening against cancer cell lines, leveraging the compound’s structural novelty.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume